molecular formula C8H14F3NO2 B13637102 3-(Diethylamino)-4,4,4-trifluorobutanoic acid

3-(Diethylamino)-4,4,4-trifluorobutanoic acid

Cat. No.: B13637102
M. Wt: 213.20 g/mol
InChI Key: MYBGAFNNBXPTSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Diethylamino)-4,4,4-trifluorobutanoic acid is an organic compound that features a diethylamino group and a trifluoromethyl group attached to a butanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Diethylamino)-4,4,4-trifluorobutanoic acid typically involves the introduction of the diethylamino group and the trifluoromethyl group onto a butanoic acid precursor. One common method involves the reaction of 3-bromo-4,4,4-trifluorobutanoic acid with diethylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like sodium hydroxide or potassium carbonate is used to facilitate the substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and efficient methods. This could include the use of continuous flow reactors to optimize reaction conditions and improve yield. Additionally, industrial processes may employ catalysts to enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions

3-(Diethylamino)-4,4,4-trifluorobutanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The diethylamino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alcohols can be used in substitution reactions, often in the presence of a base.

Major Products Formed

    Oxidation: Ketones or aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(Diethylamino)-4,4,4-trifluorobutanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 3-(Diethylamino)-4,4,4-trifluorobutanoic acid exerts its effects involves interactions with various molecular targets. The diethylamino group can participate in hydrogen bonding and electrostatic interactions, while the trifluoromethyl group can influence the compound’s lipophilicity and metabolic stability. These interactions can affect the compound’s binding affinity and activity in biological systems.

Comparison with Similar Compounds

Similar Compounds

    3-(Dimethylamino)-4,4,4-trifluorobutanoic acid: Similar structure but with dimethylamino instead of diethylamino group.

    3-(Diethylamino)-3,3,3-trifluoropropanoic acid: Similar structure but with a shorter carbon chain.

    3-(Diethylamino)-4,4,4-trifluorobutanal: Similar structure but with an aldehyde group instead of a carboxylic acid.

Uniqueness

3-(Diethylamino)-4,4,4-trifluorobutanoic acid is unique due to the combination of its diethylamino and trifluoromethyl groups, which confer distinct chemical and physical properties. These properties make it valuable in various applications, particularly in the synthesis of complex organic molecules and the study of biochemical interactions.

Properties

Molecular Formula

C8H14F3NO2

Molecular Weight

213.20 g/mol

IUPAC Name

3-(diethylamino)-4,4,4-trifluorobutanoic acid

InChI

InChI=1S/C8H14F3NO2/c1-3-12(4-2)6(5-7(13)14)8(9,10)11/h6H,3-5H2,1-2H3,(H,13,14)

InChI Key

MYBGAFNNBXPTSH-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(CC(=O)O)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.